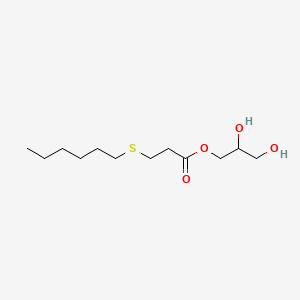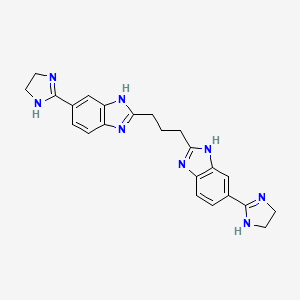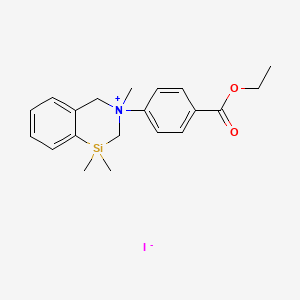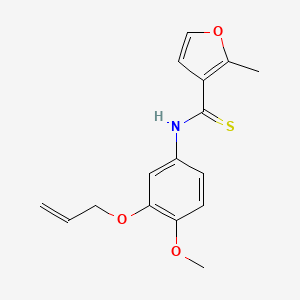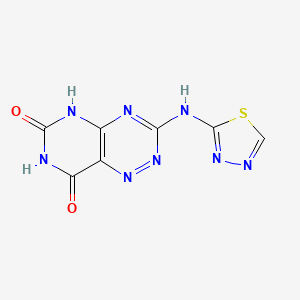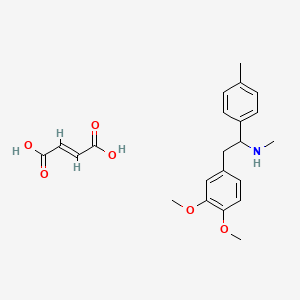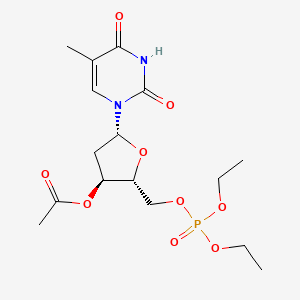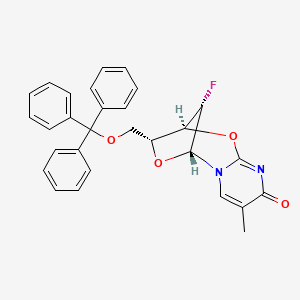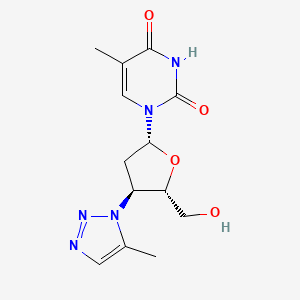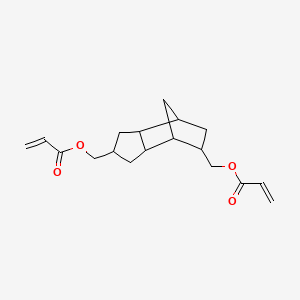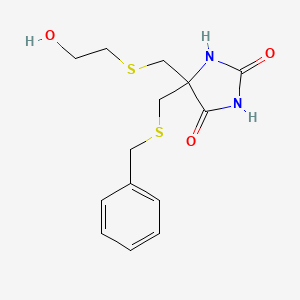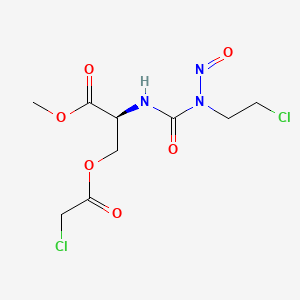
9-Thia-1,3,6,8-tetrazatricyclo(4.3.1.1(sup 3,8))undecane, 4,4-dimethyl-, 9,9-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Thia-1,3,6,8-tetrazatricyclo(4.3.1.1(sup 3,8))undecane, 4,4-dimethyl-, 9,9-dioxide is a polycyclic cage compound that is the S,S-dioxide of 9-thia-1,3,6,8-tetraazatricyclo(4.3.1.1(sup 3,8))undecane.
準備方法
The synthesis of 9-Thia-1,3,6,8-tetrazatricyclo(4.3.1.1(sup 3,8))undecane, 4,4-dimethyl-, 9,9-dioxide typically involves the reaction of formaldehyde with 1,2-ethanediamine in the presence of sulfur dioxide. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired polycyclic cage structure . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized further to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
9-Thia-1,3,6,8-tetrazatricyclo(4.3.1.1(sup 3,8))undecane, 4,4-dimethyl-, 9,9-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar compounds to 9-Thia-1,3,6,8-tetrazatricyclo(4.3.1.1(sup 3,8))undecane, 4,4-dimethyl-, 9,9-dioxide include other polycyclic cage compounds and sulfamides. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. Some examples of similar compounds are:
- 9-Thia-1,3,6,8-tetraazatricyclo(4.3.1.1(sup 3,8))undecane
- 1,3,6,8-Tetraazatricyclo(4.4.1.1(sup 3,8))dodecane .
This compound’s uniqueness lies in its specific structural configuration and the presence of the S,S-dioxide functional group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
132316-49-5 |
|---|---|
分子式 |
C8H16N4O2S |
分子量 |
232.31 g/mol |
IUPAC名 |
4,4-dimethyl-9λ6-thia-1,3,6,8-tetrazatricyclo[4.3.1.13,8]undecane 9,9-dioxide |
InChI |
InChI=1S/C8H16N4O2S/c1-8(2)3-9-4-11-6-10(8)7-12(5-9)15(11,13)14/h3-7H2,1-2H3 |
InChIキー |
BUJNIGVYJGIMGG-UHFFFAOYSA-N |
正規SMILES |
CC1(CN2CN3CN1CN(C2)S3(=O)=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15193637.png)
